molecular formula C16H19N3O2 B2603853 N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2411237-89-1

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide

Cat. No. B2603853
CAS RN: 2411237-89-1
M. Wt: 285.347
InChI Key: OGUVYQMCURPNRK-UHFFFAOYSA-N
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Description

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including hematological malignancies and solid tumors.

Mechanism of Action

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting this process, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, a cellular process involved in the degradation of damaged or unnecessary cellular components. N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of cancer cells without affecting normal cells. However, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for the development of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide as a cancer treatment. One area of research is in combination therapy, where N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is in the development of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide analogs with improved stability and solubility. Additionally, there is ongoing research into the use of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide as a potential treatment for other diseases, such as viral infections and neurological disorders.

Synthesis Methods

The synthesis of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide involves several steps, including the reaction of 4-bromobenzonitrile with piperidine, followed by the addition of epichlorohydrin and the subsequent reaction with 2-aminoacetamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing cell death. It has been shown to be particularly effective in targeting cancer cells with mutations in the p53 tumor suppressor gene. N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-9-13-3-1-2-4-14(13)19-7-5-12(6-8-19)10-18-16(20)15-11-21-15/h1-4,12,15H,5-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUVYQMCURPNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CO2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide

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